molecular formula C16H16F3N3O2S B2940713 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202201-75-8

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2940713
CAS No.: 2202201-75-8
M. Wt: 371.38
InChI Key: HSPVCZHOEDOXOX-UHFFFAOYSA-N
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Description

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound featuring a thiazole ring, a piperidine ring, and a pyridine ring, each contributing unique chemical properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the coupling with the pyridine ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The final step involves coupling the thiazole and piperidine intermediates with a pyridine derivative. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, amines, thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols

Scientific Research Applications

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its complex structure, which may interact with various biological targets.

    Biological Studies: It can be used as a probe in biological assays to study enzyme interactions, receptor binding, and cellular pathways.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridine
  • 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-chloropyridine
  • 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-ethoxypyridine

Uniqueness

Compared to similar compounds, 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

1,3-thiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)13-2-1-3-14(21-13)24-8-11-4-6-22(7-5-11)15(23)12-9-25-10-20-12/h1-3,9-11H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPVCZHOEDOXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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